2-Methoxyethyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
2-Methoxyethyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydropyrimido[1,2-a]benzimidazole core, a nitrophenyl group, and a methoxyethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multiple steps. One common approach includes the following steps:
Methylation: 2-(2-Nitrophenyl)-ethanol is methylated with dimethyl sulfate to produce 2-(2-methoxyethyl)-1-nitrobenzene.
Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the dihydropyrimido[1,2-a]benzimidazole core.
Esterification: The final step involves esterification with methoxyethyl ester to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxyethyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrazine hydrate (N2H4·H2O) and Raney nickel are commonly used for reduction reactions.
Substitution: Substitution reactions may involve the use of nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester or functional group derivatives.
Scientific Research Applications
2-Methoxyethyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to modulation of biological activities. The dihydropyrimido[1,2-a]benzimidazole core may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethyl)-1-nitrobenzene: A precursor in the synthesis of the target compound.
2-(2-Thiomethoxyethyl)-1-nitrobenzene: A similar compound with a thiomethoxyethyl group instead of a methoxyethyl group.
Ethyl 2-methyl-2-(2-nitrophenyl)-propionate: Another related compound with a different ester group.
Uniqueness
2-Methoxyethyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its combination of a dihydropyrimido[1,2-a]benzimidazole core, a nitrophenyl group, and a methoxyethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H20N4O5 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-methoxyethyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H20N4O5/c1-13-18(20(26)30-12-11-29-2)19(14-7-3-5-9-16(14)25(27)28)24-17-10-6-4-8-15(17)23-21(24)22-13/h3-10,19H,11-12H2,1-2H3,(H,22,23) |
InChI Key |
NSPSVPODBQLNMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)OCCOC |
Origin of Product |
United States |
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